Formic acid;2-methylpropan-1-amine
Description
Structure
2D Structure
Properties
CAS No. |
89712-50-5 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
formic acid;2-methylpropan-1-amine |
InChI |
InChI=1S/C4H11N.CH2O2/c1-4(2)3-5;2-1-3/h4H,3,5H2,1-2H3;1H,(H,2,3) |
InChI Key |
OLLSKKFHVZFQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN.C(=O)O |
Origin of Product |
United States |
Mechanistic Pathways of Salt Formation and Interconversion
Thermodynamics and Kinetics of Acid-Base Equilibria in Formic Acid and 2-Methylpropan-1-amine Systems
The reaction between formic acid and 2-methylpropan-1-amine is a reversible process, leading to an equilibrium in solution that includes the neutral acid and base as well as the ionic salt. The position of this equilibrium is dictated by the relative acidity and basicity of the reactants and products.
The equilibrium can be represented as: HCOOH + (CH₃)₂CHCH₂NH₂ ⇌ HCOO⁻ + (CH₃)₂CHCH₂NH₃⁺
The extent of proton transfer, and thus the ionicity of the mixture, is dependent on the difference in pKa values (ΔpKa) between the acid and the amine's conjugate acid. A larger ΔpKa generally favors a more complete proton transfer and a higher concentration of the ionic species at equilibrium. Research on formic acid-trialkylamine complexes indicates that these systems exist as a mixture of ionic and neutral species. nih.govnih.gov
Table 1: Representative Thermodynamic Parameters for Acid-Base Reactions
| Parameter | Description | Expected Trend for Formic Acid/2-Methylpropan-1-amine |
| ΔH (Enthalpy) | Heat change of the reaction | Likely exothermic, releasing heat upon salt formation. |
| ΔS (Entropy) | Change in disorder | May be slightly negative due to the ordering of two molecules into an ion pair, but solvent effects can be significant. |
| ΔG (Gibbs Free Energy) | Spontaneity of the reaction | Expected to be negative, favoring the formation of the salt, though the equilibrium will still contain all species. |
| Keq (Equilibrium Constant) | Ratio of products to reactants at equilibrium | Greater than 1, indicating a favorable reaction. For a similar system (formic acid-trioctylamine), Keq was determined to be 1.66. nih.gov |
This table is illustrative and based on general principles of acid-base reactions and data from similar systems.
Kinetically, the proton transfer reaction between an acid and a base is typically very fast, often diffusion-controlled, especially in protic solvents.
Proton Transfer Mechanisms in Liquid and Gas Phases
The fundamental step in the formation of isobutylammonium formate (B1220265) is the transfer of a proton from the hydroxyl group of formic acid to the nitrogen atom of 2-methylpropan-1-amine. The mechanism of this transfer can vary depending on the phase.
In the gas phase , the reaction can occur through direct collision of the two molecules. Computational studies on similar systems, such as the formic acid dimer, have detailed the potential energy surfaces for proton transfer. nih.govnih.gov For the formic acid and 2-methylpropan-1-amine system, the reaction would proceed through a transition state where the proton is partially bonded to both the oxygen and the nitrogen.
In the liquid phase , the solvent can play a crucial role in mediating the proton transfer. In a protic solvent like water, the transfer may not be direct but can occur through a "proton shuttle" mechanism. In this mechanism, a solvent molecule can accept a proton from the formic acid and another solvent molecule can donate a proton to the amine, effectively creating a relay. This is often depicted as a Grotthuss-type mechanism. The presence of a solvent also helps to stabilize the resulting ions.
Influence of Solvent Environment on Ionic Association and Dissociation
The solvent environment has a profound impact on the equilibrium between the neutral formic acid and 2-methylpropan-1-amine molecules and their corresponding ions. The ability of a solvent to stabilize ions is largely related to its dielectric constant and its ability to form hydrogen bonds.
In polar protic solvents like water or alcohols, the high dielectric constant reduces the electrostatic attraction between the isobutylammonium cation and the formate anion, favoring their dissociation into solvated ions. Furthermore, these solvents can form strong hydrogen bonds with both the cation and the anion, further stabilizing them.
In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN), the ions will also be stabilized by the solvent's polarity. However, the lack of acidic protons in these solvents means they can only act as hydrogen bond acceptors (with the ammonium (B1175870) cation), which can influence the solvation structure compared to protic solvents.
In nonpolar solvents , the equilibrium will lie more towards the neutral, un-ionized acid and base. The low dielectric constant of these solvents does not effectively shield the charges of the ions, leading to strong association into ion pairs or even larger aggregates.
Table 2: Expected Influence of Solvent Type on the Formic Acid/2-Methylpropan-1-amine Equilibrium
| Solvent Type | Dielectric Constant | Hydrogen Bonding | Equilibrium Position |
| Polar Protic (e.g., Water) | High | Donor & Acceptor | Favors dissociated ions |
| Polar Aprotic (e.g., DMSO) | High | Acceptor only | Favors solvated ions, potentially as ion pairs |
| Nonpolar (e.g., Toluene) | Low | None | Favors neutral molecules and associated ion pairs |
Investigation of Specific Solvation Shells and Their Impact on Salt Stability
The stability of the isobutylammonium and formate ions in solution is critically dependent on the formation of structured solvation shells around them. These shells consist of solvent molecules arranged in a specific orientation due to ion-dipole and hydrogen-bonding interactions.
For the isobutylammonium cation ((CH₃)₂CHCH₂NH₃⁺) in a protic solvent like water, the primary solvation shell would consist of water molecules oriented with their oxygen atoms directed towards the positively charged ammonium group. These water molecules would form strong hydrogen bonds with the N-H protons of the cation.
For the formate anion (HCOO⁻) , the primary solvation shell in a protic solvent would involve water molecules orienting their hydrogen atoms towards the negatively charged oxygen atoms of the formate ion, forming strong hydrogen bonds.
Computational studies, such as molecular dynamics simulations, on similar ions in aqueous solutions have provided detailed insights into the structure and dynamics of these solvation shells. These studies reveal the number of solvent molecules in the first solvation shell and the lifetime of these interactions, which are key determinants of the ion's stability in solution. The formation of these well-defined solvation shells is energetically favorable and is a major driving force for the dissociation of the ion pair in polar protic solvents.
Advanced Spectroscopic Elucidation of Ionic Structure and Dynamics
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding Network Analysis
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. youtube.comnih.gov For isobutylammonium formate (B1220265), these methods are particularly insightful for analyzing the extensive hydrogen-bonding network. The transfer of a proton from formic acid to 2-methylpropan-1-amine results in the formation of the isobutylammonium cation (CH₃)₂CHCH₂NH₃⁺ and the formate anion HCOO⁻. The strength and nature of the N-H···O hydrogen bonds between these ions are reflected in the vibrational spectra.
Key vibrational bands of interest include the N-H stretching vibrations of the ammonium (B1175870) group and the carboxylate (COO⁻) stretching vibrations of the formate anion. In a non-hydrogen-bonded primary amine, the N-H stretching typically appears in the 3300-3500 cm⁻¹ region. However, in isobutylammonium formate, the formation of strong N-H···O hydrogen bonds with the formate anion leads to a significant broadening and red-shifting (to lower wavenumbers) of these bands, often observed in the 2800-3200 cm⁻¹ range. The exact position and shape of these bands are sensitive to the strength and geometry of the hydrogen bonds.
The formate anion exhibits characteristic symmetric and asymmetric stretching vibrations of the COO⁻ group. The asymmetric stretch (νₐ(COO⁻)) typically appears around 1580-1620 cm⁻¹, while the symmetric stretch (νₛ(COO⁻)) is found in the 1350-1400 cm⁻¹ region. The frequency separation (Δν) between these two bands can provide information about the coordination mode of the carboxylate group.
Table 1: Representative Vibrational Frequencies for Alkylammonium Formate Systems
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
|---|---|---|
| N-H Stretching | 2800 - 3200 | Strength and nature of N-H···O hydrogen bonds |
| C-H Stretching | 2850 - 2980 | Alkyl chain conformation |
| Asymmetric COO⁻ Stretching | 1580 - 1620 | Carboxylate coordination environment |
| Symmetric COO⁻ Stretching | 1350 - 1400 | Carboxylate coordination environment |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Exchange Dynamics and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and dynamics of isobutylammonium formate in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while advanced techniques like Dynamic NMR (DNMR) can probe exchange processes. youtube.com
In the ¹H NMR spectrum, the chemical shifts of the N-H protons and the formate proton are particularly informative. The N-H protons of the isobutylammonium cation are acidic and can undergo chemical exchange with any protic solvent or with each other. nih.gov The rate of this exchange is often temperature-dependent. At low temperatures, the exchange may be slow enough on the NMR timescale to observe distinct signals for the N-H protons, potentially showing coupling to adjacent C-H protons. As the temperature increases, the exchange rate increases, leading to broadened signals that may eventually coalesce into a single, sharp peak. nih.gov This behavior can be studied using variable-temperature NMR experiments to determine the thermodynamics of the proton exchange process.
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shift of the carboxylate carbon in the formate anion is sensitive to its electronic environment and can be influenced by hydrogen bonding. The carbons of the isobutylammonium cation will also exhibit characteristic shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for Isobutylammonium Formate Components
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Formate C=O | ~170 |
| Isobutyl C1 (CH₂) | ~50 |
| Isobutyl C2 (CH) | ~28 |
| Isobutyl C3 (CH₃) | ~20 |
Note: These are approximate values and can vary based on solvent and temperature.
High-Resolution Mass Spectrometry (HRMS) for Ion Pair Characterization
High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the unambiguous determination of elemental compositions. For isobutylammonium formate, HRMS can be used to characterize the ion pair in the gas phase. While basic mass spectrometry would confirm the masses of the individual isobutylammonium cation and formate anion, advanced HRMS techniques, such as those involving soft ionization methods like electrospray ionization (ESI), can provide insights into the non-covalent interactions between the ions.
Under specific ESI conditions, it may be possible to observe the intact ion pair [isobutylammonium-formate + H]⁺ or other clusters in the gas phase. The study of the fragmentation patterns of these gas-phase clusters upon collision-induced dissociation (CID) can reveal information about the relative binding energies and the structure of the ion pair. nih.govresearchgate.net For instance, the preferential loss of a neutral formic acid molecule versus a 2-methylpropan-1-amine molecule can indicate the relative proton affinities in the gas phase.
X-ray Diffraction Studies of Solid-State Packing and Intermolecular Contacts
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for isobutylammonium formate is not publicly documented, analysis of related ammonium carboxylate salts provides a strong basis for predicting its solid-state packing and intermolecular contacts. youtube.commodgraph.co.uk
Advanced Spectroscopic Techniques for Probing Solution-Phase Aggregation
In solution, particularly at higher concentrations, protic ionic liquids like isobutylammonium formate can form aggregates or clusters. The extent and nature of this aggregation can significantly impact the physical properties of the solution. Advanced spectroscopic techniques can be employed to study these phenomena.
Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique that separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. manchester.ac.ukuni-wuerzburg.deucsb.eduleidenuniv.nlox.ac.uk In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each species decays at a rate proportional to its diffusion coefficient. By analyzing these decays, a 2D spectrum can be generated with chemical shift on one axis and the diffusion coefficient on the other. If aggregation occurs, the measured diffusion coefficient of the ions will be smaller than that of the free, solvated ions, reflecting the formation of larger entities.
Dynamic Light Scattering (DLS) is another technique used to measure the size distribution of particles or aggregates in solution. ox.ac.ukhmdb.ca DLS measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Analysis of these fluctuations provides the hydrodynamic radius of the particles. In the context of isobutylammonium formate, DLS can be used to detect the formation of aggregates and to study how their size is affected by factors such as concentration and temperature. hmdb.ca Combining DLS with vibrational or NMR spectroscopy can provide a more complete picture of the structure and dynamics of the aggregates. ucl.ac.uk
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, a cornerstone of modern chemical research, offer a detailed picture of the optimized geometry and electronic landscape of the isobutylammonium cation and the formate (B1220265) anion. mdpi.com These calculations are typically performed using methods like Density Functional Theory (DFT) to determine the most stable atomic arrangement. mdpi.com
The geometry of the individual ions is characterized by standard bond lengths and angles. For the isobutylammonium cation, the C-N and C-C bond lengths are consistent with sp³ hybridized carbon atoms. The formate anion exhibits a planar structure with C-O bond lengths that are intermediate between a single and a double bond, indicative of resonance delocalization of the negative charge.
Table 1: Predicted Molecular Geometry Parameters for Isobutylammonium Formate (Analogous Systems)
| Parameter | Predicted Value (Å or °) |
| N-H Bond Length | 1.02 - 1.04 |
| C-N Bond Length | 1.47 - 1.49 |
| C-O (formate) Bond Length | 1.25 - 1.27 |
| N-H···O Hydrogen Bond Length | 1.60 - 1.80 |
| N-H-O Angle | 170 - 180 |
Note: These values are based on typical findings for similar alkylammonium formate systems in computational studies.
Density Functional Theory (DFT) Studies of Hydrogen Bonding and Ionic Character
DFT studies are instrumental in characterizing the nature and strength of the hydrogen bonds in isobutylammonium formate. nih.govrsc.org The primary interaction is the N-H···O hydrogen bond between the protonated amine and the carboxylate group of the formate. These calculations can quantify the binding energy of the ion pair, which is a measure of the strength of the interaction.
The ionic character of the PIL is also a key area of investigation. DFT calculations can help determine the degree of proton transfer from the formic acid to the 2-methylpropan-1-amine. researchgate.net While a complete proton transfer is expected to form a distinct cation and anion, the reality can be a continuum between a fully ionic salt and a hydrogen-bonded neutral pair. The potential energy surface can reveal whether the proton is more localized on the nitrogen atom (ionic) or shared between the nitrogen and oxygen atoms (covalent character).
Table 2: Computed Hydrogen Bond Parameters for Similar Protic Ionic Liquids
| Parameter | Value Range |
| Hydrogen Bond Energy (kcal/mol) | 10 - 20 |
| N···O Distance (Å) | 2.6 - 2.8 |
| Degree of Proton Transfer (%) | > 90% in many PILs |
Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are powerful for single ion pairs or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of the bulk liquid. nih.govnih.gov These simulations model the movement of a large ensemble of ions over time, providing insights into the liquid's structure, dynamics, and transport properties.
MD simulations of PILs reveal a complex liquid structure characterized by a network of hydrogen bonds. nih.gov For isobutylammonium formate, the simulations would show the isobutylammonium cations and formate anions forming a charge-ordered structure. The non-polar isobutyl groups can lead to the formation of non-polar domains within the ionic liquid, a phenomenon known as nanostructuring, which is common in ionic liquids with longer alkyl chains. researchgate.netresearchgate.net These non-polar regions can influence the liquid's viscosity, density, and solubility characteristics.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
Computational methods are frequently used to predict the vibrational spectra (Infrared and Raman) of ionic liquids. nih.govrsc.org By calculating the vibrational frequencies of the optimized molecular structures, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.
For isobutylammonium formate, key vibrational modes include the N-H stretching of the ammonium (B1175870) group, which is significantly red-shifted and broadened due to strong hydrogen bonding. The symmetric and asymmetric stretching of the COO⁻ group of the formate anion are also characteristic. DFT calculations can accurately predict the positions of these bands. nih.govresearchgate.net
Table 3: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) for Isobutylammonium Formate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Representative Experimental Range (cm⁻¹) |
| N-H Stretch (H-bonded) | 2800 - 3200 | 2800 - 3200 |
| C-H Stretch (alkyl) | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (formate, asym) | 1580 - 1620 | 1580 - 1650 |
| C-O Stretch (formate, sym) | 1350 - 1400 | 1350 - 1400 |
Note: Predicted values are based on DFT calculations for similar systems. Experimental ranges are typical for alkylammonium formates.
Energy Landscape Analysis of Proton Transfer and Salt Formation Pathways
The formation of isobutylammonium formate from formic acid and 2-methylpropan-1-amine involves a proton transfer reaction. gdut.edu.cn Computational studies can map out the energy landscape of this process, identifying the transition state and calculating the activation energy for the reaction.
Role in Catalytic Systems and Reaction Mechanisms
Amine-Formate Adducts as In Situ Generated Catalyst Precursors or Components
Amine-formate adducts, such as isobutylammonium formate (B1220265), are frequently generated in situ and serve as crucial components or precursors in catalytic systems. In the hydrogenation of carbon dioxide to formic acid, tertiary amines react with formic acid to form adducts, which helps to drive the reaction forward. tue.nlnih.govgoogle.comgoogle.com These adducts can also act as catalyst precursors. For instance, in the synthesis of palladium nanoparticles (NPs) supported on amine-functionalized SBA-15, the amine groups are decorated with tetraamminepalladium(II) complexes, which are then reduced to form the active catalyst. rsc.org The amine-formate system can also act cooperatively with metal catalysts, such as gold, to enhance reaction rates in processes like selective hydrogenation and reductive amination. researchgate.netfapesp.br
Mechanistic Probes of Formic Acid/Amine Cooperative Catalysis
The combination of formic acid and an amine, like isobutylamine (B53898), provides a powerful system for probing reaction mechanisms in cooperative catalysis. Isotopic labeling studies, particularly using deuterium, are instrumental in elucidating these mechanisms. nih.gov For example, studies with deuterium-labeled hydrogen donors have provided insights into the rate-determining steps of reactions, such as the decomposition of metal-formate species in gold-catalyzed reductions. researchgate.netfapesp.br The kinetic and solvent isotope effects can be used to understand the biotransformation of amines catalyzed by enzymes like diamine oxidase. nih.gov Such mechanistic probes help in distinguishing between different potential reaction pathways and identifying the roles of the amine and formic acid in the catalytic cycle. nih.gov
Influence of Ionic Interactions on Reaction Selectivity and Rate Enhancement
The ionic interactions between the isobutylammonium cation and the formate anion, as well as with other components of the reaction mixture, can significantly influence reaction selectivity and enhance reaction rates. nih.gov In catalysis, attractive forces between oppositely charged ions are a powerful tool for controlling selectivity. nih.gov For example, ionic interactions between a catalyst and a substrate can direct the reaction to a specific site on a molecule. nih.gov The pKa of the amine and steric hindrance are key parameters that affect both the kinetics and conversion in reactions like the hydrogenation of CO2 to formic acid. tue.nlnih.gov The choice of amine can also influence the rate of formic acid dehydrogenation catalyzed by transition metal pincer complexes. frontiersin.org
Applications as Hydrogen Donors in Transfer Hydrogenation Mechanisms
Formic acid/amine mixtures, including formic acid with isobutylamine, are widely used as effective hydrogen donors in transfer hydrogenation reactions. utrgv.edunih.gov This method offers a safer and more convenient alternative to using gaseous hydrogen. utrgv.edu In these reactions, formic acid decomposes to release hydrogen, which is then transferred to the substrate. This process is often catalyzed by transition metals like palladium, ruthenium, or iridium. researchgate.netfrontiersin.orgresearchgate.netorganic-chemistry.org The amine plays a crucial role in activating the formic acid and facilitating the hydrogen transfer. researchgate.netfapesp.br Transfer hydrogenation using formic acid/amine systems has been successfully applied to the reduction of various functional groups, including aldehydes, ketones, and imines. researchgate.netrsc.orgnih.gov
Role in Reductive Amination Mechanisms
The formic acid/amine system is a classic combination for carrying out reductive aminations, a fundamental transformation in organic synthesis for forming new C-N bonds. wikipedia.orgmasterorganicchemistry.com In this reaction, a carbonyl compound reacts with an amine to form an imine intermediate, which is then reduced by formic acid to the corresponding amine. wikipedia.orgchemistrysteps.com The Eschweiler-Clarke reaction is a specific example of this, where a primary or secondary amine is methylated using formaldehyde (B43269) and formic acid. wikipedia.orgyoutube.com The reaction is driven forward by the irreversible loss of carbon dioxide. wikipedia.org The use of a formic acid/amine system avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.org This methodology has been extended to one-pot reductive aminations of aldehydes with nitroarenes using a heterogeneous catalyst and formic acid as the hydrogen donor. rsc.org Density functional theory (DFT) studies have been employed to investigate the mechanism of direct reductive amination, highlighting the role of the catalyst and the rate-determining step of hydride transfer from the formate anion. rsc.org
Investigation of Transition States Involving Isobutylamine Formate Moieties
Understanding the transition states involving isobutylamine formate moieties is crucial for elucidating reaction mechanisms and designing more efficient catalysts. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these transient structures. nih.govumn.edu By modeling the reaction pathways, researchers can determine the energy barriers of different steps and identify the rate-limiting transition state. nih.govmdpi.com For example, DFT studies on formic acid decomposition catalyzed by ruthenium complexes have helped to clarify the reaction mechanism and the role of different intermediates. nih.gov These computational investigations can provide detailed insights into the geometry and electronic structure of the transition states, revealing how the isobutylamine formate moiety participates in bond breaking and bond formation processes.
Interactive Data Table: Catalytic Applications of Formic Acid/Amine Systems
| Catalytic Application | Catalyst | Amine | Key Findings | Reference(s) |
| Hydrogenation of CO2 | Au/TiO2 | Tertiary Amines | Adduct formation drives the reaction; steric hindrance and pKa of amine are key. | tue.nlnih.gov |
| Selective Hydrogenation | Gold | Appropriate Amine | Amine acts cooperatively with gold to activate formic acid. | researchgate.netfapesp.br |
| Transfer Hydrogenation | Iridium Complexes | Pyridine Amide/Sulfonamide Amine | Selectivity between formate and NADH as hydride donors can be tuned by ligand structure. | nih.gov |
| Reductive Amination | Boron Trifluoride | General Amines | BF3–H2O can act as an effective catalyst; rate-determining step is hydride transfer. | rsc.org |
| Dehydrogenation of Formic Acid | Ruthenium Pincer Complex | Triethylamine, DBU | The effect of the amine on the reaction rate depends on its basicity. | frontiersin.org |
Formic Acid/2 Methylpropan 1 Amine System in Advanced Synthetic Methodologies
Leveraging Ionic Environment for Specific Organic Transformations
The reaction between formic acid and 2-methylpropan-1-amine results in the formation of a protic ionic liquid (PIL), isobutylammonium formate (B1220265). Protic ionic liquids are characterized by a network of hydrogen bonds and have tunable physicochemical properties such as polarity, viscosity, and acidity. These properties can be leveraged to create a unique reaction medium that can enhance reaction rates and influence product selectivity in various organic transformations.
The ionic environment of the formic acid/isobutylamine (B53898) system can be particularly advantageous in reactions that proceed through charged intermediates or transition states. For instance, in reactions catalyzed by Brønsted acids, the isobutylammonium cation can act as a proton donor, while the formate anion can function as a mild base or a nucleophile. This dual functionality can be harnessed in reactions such as the N-formylation of amines. While specific studies on isobutylammonium formate as a catalyst are not extensively documented, analogous systems using other primary amines have demonstrated the catalytic potential of such ionic liquids.
The use of acidic ionic liquids, including those based on formic acid and amines, has been explored for various organic reactions. These ionic liquids can serve as both the solvent and the catalyst, simplifying reaction workup and enabling catalyst recycling. For example, DABCO-based ionic liquids have been used to accelerate the N-formylation of primary and secondary amines with formic acid under solvent-free conditions, affording excellent yields and short reaction times researchgate.net. The principle of using a formic acid-amine adduct to create a favorable ionic and catalytic environment can be logically extended to the 2-methylpropan-1-amine system.
Table 1: Potential Applications of Formic Acid/2-Methylpropan-1-amine as an Ionic Liquid Catalyst
| Reaction Type | Plausible Role of Isobutylammonium Formate | Expected Advantages |
| N-Formylation | Acts as a proton donor and formylating agent precursor. | Mild reaction conditions, high atom economy. |
| Knoevenagel Condensation | The ammonium (B1175870) cation can activate the carbonyl group, and the formate anion can act as a base. | Avoidance of harsh bases, potential for catalyst recycling. |
| Biginelli Reaction | Can act as a Brønsted acid catalyst to promote the cyclocondensation. | Simplified procedure, potential for improved yields. |
Stereochemical Outcomes Influenced by Amine-Formate Interactions
The interaction between 2-methylpropan-1-amine and formic acid can play a crucial role in controlling the stereochemical outcome of certain reactions. In processes where a new stereocenter is formed, the transient or stable ionic species and hydrogen-bonding network can create a structured environment that favors the formation of one stereoisomer over another.
A key area where this influence is observed is in reductive amination reactions. The Leuckart-Wallach reaction, for example, utilizes formic acid or its derivatives to reductively aminate aldehydes and ketones. The mechanism involves the formation of an iminium ion intermediate, which is then reduced by a hydride equivalent from formate. The stereoselectivity of this reduction can be influenced by the steric bulk of the amine and the nature of the formate counter-ion. While isobutylamine is achiral, its branched structure can create steric hindrance that may lead to diastereoselectivity in the reduction of prochiral iminium ions derived from chiral ketones or aldehydes.
Furthermore, in transfer hydrogenation reactions, where formic acid/amine mixtures are often used as the hydrogen source, the nature of the amine can influence the enantioselectivity when a chiral catalyst is employed. Although 2-methylpropan-1-amine is achiral, its interaction with a chiral catalyst and the substrate can affect the geometry of the transition state, thereby impacting the stereochemical outcome. General studies on asymmetric transfer hydrogenation have shown that varying the formic acid to amine ratio can significantly affect both the reaction rate and the enantioselectivity windows.net.
Asymmetric Synthesis Applications Employing the Formic Acid/Amine System
While the formic acid/2-methylpropan-1-amine system is itself achiral, it can be a component in asymmetric synthesis when used in conjunction with a chiral catalyst. In such cases, the amine and formic acid can play multiple roles, including acting as a ligand, a base, or a reducing agent, all of which can influence the enantioselectivity of the transformation.
The field of asymmetric organocatalysis has seen the extensive use of chiral primary amines to catalyze a wide range of enantioselective reactions rsc.orgnih.gov. These catalysts often operate by forming chiral enamines or iminium ions with the substrate. While 2-methylpropan-1-amine is not a chiral catalyst, the principles of enamine and iminium ion catalysis are relevant. It is conceivable that in a reaction mixture containing a chiral Brønsted acid, the achiral isobutylamine could form a chiral ammonium salt in situ, which might then participate in inducing asymmetry. However, there is currently a lack of specific research demonstrating the use of the achiral formic acid/2-methylpropan-1-amine system to achieve asymmetric induction. The primary application in asymmetric synthesis would likely involve this system as an ancillary component in a reaction catalyzed by a separate chiral entity.
For instance, in asymmetric transfer hydrogenation of prochiral ketones or imines, a chiral transition metal catalyst is often employed with a formic acid/amine mixture as the hydrogen source. The choice of amine can influence the reaction's efficiency and enantioselectivity. Although isobutylamine is achiral, its steric and electronic properties could modulate the performance of the chiral catalyst.
Design of Novel Reagent Systems Based on Isobutylamine Formate Adducts
The adduct formed between 2-methylpropan-1-amine and formic acid, isobutylammonium formate, can be considered a stable and handleable source of both the isobutylamino group and the formate moiety. This opens up possibilities for the design of novel reagent systems for specific synthetic transformations.
One potential application is in the development of new formylating agents. The direct use of formic acid for N-formylation can sometimes require harsh conditions. The isobutylammonium formate salt could potentially offer a milder alternative, delivering the formyl group under more controlled conditions. The reactivity could be tuned by altering the stoichiometry of the acid and amine.
Furthermore, alkylammonium formates can be viewed as precursors to isocyanides through dehydration, or as sources of hydride for reduction reactions. While not extensively explored for the isobutyl derivative, the general reactivity of such adducts suggests potential for novel applications. For example, alkyl formates have been investigated as transfer hydroalkylation reagents, where both the alkyl group and a hydride are transferred across an unsaturated bond nih.gov. This concept could potentially be adapted using the formic acid/isobutylamine system in the presence of a suitable catalyst.
Table 2: Potential Novel Reagent Applications of Isobutylamine Formate Adducts
| Reagent Application | Proposed Reaction | Potential Advantages |
| Mild Formylating Agent | N-formylation of sensitive amines. | Improved handling and milder reaction conditions compared to other formylating agents. |
| Hydride Source | Reduction of imines or other reducible functional groups. | Inexpensive and readily available reducing system. |
| Precursor to Isobutyl Isocyanide | Dehydration of N-isobutylformamide (formed in situ). | In situ generation of a reactive intermediate for multicomponent reactions. |
Precursor Role in the Synthesis of Complex Organic Scaffolds
The formic acid/2-methylpropan-1-amine system can serve as a valuable building block in the synthesis of complex nitrogen-containing organic scaffolds, particularly through multicomponent reactions (MCRs). MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency.
In many MCRs that produce heterocyclic compounds, an amine, a carbonyl compound, and a third component are brought together. The formic acid/isobutylamine system can effectively provide two of these components. Isobutylamine can act as the nucleophilic amine component. Formic acid, or its derivatives formed in situ, can serve as a C1 building block. For example, in the synthesis of certain nitrogen heterocycles, formic acid can be a source of a methine bridge or a carbonyl group equivalent after reduction or oxidation.
One prominent example is the Ugi four-component reaction, which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. While not a direct application of the formic acid/amine system as a precursor, related MCRs for heterocycle synthesis often utilize similar components. For instance, the synthesis of various nitrogen-containing heterocycles can be achieved through the condensation of an amine, a carbonyl compound, and other reagents, where formic acid can act as a catalyst or a reactant windows.netmdpi.comnih.gov.
A plausible application of the formic acid/isobutylamine system is in the synthesis of substituted pyrimidines, imidazoles, or other nitrogen-containing heterocycles where the isobutylamino group is incorporated into the final structure and formic acid or its equivalent provides a carbon atom of the heterocyclic ring.
Future Research Directions in Formic Acid Amine Chemistry
Exploration of Ionic Liquids Derived from Formic Acid and Substituted Amines
Ionic liquids (ILs) are salts with melting points below 100°C, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive as "green" solvents and catalysts. The simple acid-base reaction between formic acid and an amine like 2-methylpropan-1-amine leads to the formation of an ammonium (B1175870) formate (B1220265) salt, which can be classified as a protic ionic liquid. researchgate.netacs.org Future research in this area will focus on synthesizing and characterizing novel ILs based on a wider variety of substituted amines.
A key research avenue is the systematic investigation of how the amine's structure influences the resulting IL's physicochemical properties. For instance, the branching and chain length of the alkyl group in the amine cation, such as the isobutyl group in 2-methylpropan-1-amine, are expected to significantly affect properties like melting point, viscosity, and thermal stability. While ILs like methylammonium (B1206745) formate and 2-hydroxyethylammonium formate have been studied, a detailed exploration of isobutylammonium formate and its analogues is needed. digitellinc.comacs.org
Future studies should aim to:
Synthesize and purify a series of formate-based ILs using primary, secondary, and tertiary amines with varying steric bulk and functional groups.
Characterize their fundamental properties, including melting point, glass transition temperature, density, viscosity, and ionic conductivity.
Evaluate their solvating power for a range of compounds, including polar and nonpolar solutes, and even polymers. digitellinc.com
Assess their electrochemical stability to determine their potential use in electrochemical devices. digitellinc.com
Interactive Table: Properties of Related Ammonium Formate Ionic Liquids
| Cation | Melting Point (°C) | Key Features/Applications | Reference |
|---|---|---|---|
| Methylammonium | 13 | Mobile phase modifier in chromatography | acs.org |
| 2-Hydroxyethylammonium | -82 | High ionic conductivity, solvent for polymers | digitellinc.com |
| Isopropylammonium | Room Temp. Liquid | Enhances protein stability in HPLC | tubitak.gov.trnih.gov |
This systematic exploration will enable the design of task-specific ionic liquids tailored for applications ranging from chemical synthesis and catalysis to materials science.
Development of Sustainable Processes Utilizing Formic Acid/Amine Systems
The combination of formic acid and amines is a cornerstone for developing highly efficient and sustainable chemical processes. A major area of future research is its application in hydrogen storage and generation. Formic acid is a promising liquid organic hydrogen carrier (LOHC), containing 4.4 wt% hydrogen. researchgate.netnih.gov Formic acid-amine adducts can be selectively dehydrogenated under mild conditions to release hydrogen gas, and conversely, carbon dioxide can be hydrogenated to formic acid in the presence of amines. researchgate.netnih.gov
Future research should focus on:
Developing more efficient and robust catalysts, particularly those based on earth-abundant, non-precious metals like iron, to replace expensive ruthenium-based systems for both hydrogen evolution and CO₂ hydrogenation. researchgate.netnih.gov
Optimizing reaction conditions (temperature, pressure, solvent) for the formic acid/2-methylpropan-1-amine system to maximize hydrogen storage capacity and release rates.
Investigating the use of these systems for the N-formylation of amines, a crucial reaction in organic synthesis. Using formic acid as a C1 source under solvent-free or catalyst-free conditions represents a highly sustainable approach. acs.orgscholarsresearchlibrary.com
Designing integrated systems where CO₂ is captured by an amine, hydrogenated to a formic acid-amine adduct, and then used to deliver hydrogen on demand. nih.gov
Interactive Table: Catalytic Systems for Formic Acid/Amine Processes
| Process | Catalyst System | Amine/Conditions | Key Finding | Reference |
|---|---|---|---|---|
| H₂ Generation | [RuCl₂(benzene)]₂/dppe | Various amines, room temp. | High turnover number (TON) of 260,000 | researchgate.netnih.gov |
| H₂ Generation | Fe₃(CO)₁₂/phosphine/terpyridine | Various amines, visible light | Highest activity for non-precious metal catalyst | researchgate.net |
| CO₂ Hydrogenation | Au/TiO₂ | Diethylethanolamine, solventless | Higher productivity than benchmark systems | nih.gov |
These advancements will contribute to a circular carbon economy and provide greener alternatives to traditional synthetic methods.
Advanced In Situ Spectroscopic Studies of Reaction Intermediates
A fundamental understanding of reaction mechanisms is critical for optimizing catalytic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the direct observation of reactive intermediates as they form and are consumed during a reaction.
For the formic acid/2-methylpropan-1-amine system, future research should employ these techniques to:
Monitor the formation of the initial ammonium formate salt and any subsequent species in real-time. In situ FTIR can track the disappearance of the carboxylic acid C=O stretch and the appearance of the carboxylate (COO⁻) and ammonium (NH₃⁺) bands. acs.orgresearchgate.net
Identify transient intermediates in catalytic cycles, such as metal-hydride species in transfer hydrogenation or formoxysilanes in reductions involving silanes. acs.org
Elucidate the exchange dynamics within the system. For example, exchange spectroscopy (EXSY) NMR can reveal the interchange of formyl groups between formic acid and other formylated species. acs.org
Study the reaction under actual process conditions (high pressure, temperature) to bridge the gap between idealized lab experiments and industrial applications.
Interactive Table: Key Spectroscopic Signatures in Formic Acid/Amine Reactions
| Technique | Signature/Observation | Interpretation | Reference |
|---|---|---|---|
| FTIR | Broad band ~2400-3500 cm⁻¹ | Typical ammonium (N-H⁺) structure | digitellinc.com |
| FTIR | Band at ~1600 cm⁻¹ | Asymmetric stretch of formate ion (OCO⁻) | researchgate.net |
| FTIR | Band at ~1740 cm⁻¹ | C=O stretch of molecular formic acid | researchgate.net |
These detailed mechanistic insights are invaluable for the rational design of more efficient and selective catalysts and reaction protocols.
Elucidating the Precise Role of Amine-Acid Interactions in Biological Mimicry Systems
Nature provides elegant solutions for complex chemical transformations. Formate dehydrogenases, for example, are enzymes that catalyze the oxidation of formate to carbon dioxide. nih.gov Formic acid/amine systems can be used to mimic the function of biological redox cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) in chemical reactions. This field of biomimicry holds immense potential for developing new catalytic systems.
Future research should aim to:
Systematically study the transfer hydrogenation of various substrates (e.g., ketones, imines) using the formic acid/2-methylpropan-1-amine combination as the hydride source, mimicking the action of NADH.
Investigate how the nature of the amine (its pKa, steric hindrance) and the acid-base interaction with formic acid influence the efficiency and selectivity of these biomimetic reductions. nih.gov
Explore the use of these systems in combination with metal catalysts to create synergistic catalytic cycles for reactions like the deoxygenative reduction of amides to amines. researchgate.net
Use computational modeling alongside experimental studies to understand how the amine facilitates the heterolytic cleavage of the O-H bond in formic acid, a key step in hydride transfer. nih.gov
By understanding the fundamental principles of these interactions, researchers can develop novel, highly selective catalysts for a wide range of organic transformations that are inspired by nature's efficiency.
Theoretical Design of Novel Catalytic Systems Based on Formate Salts
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new catalysts from the ground up. nih.govnih.gov By modeling reaction pathways and transition states, researchers can predict the activity of hypothetical catalysts before they are ever synthesized in the lab. Formate salts, such as 2-methylpropylammonium formate, represent a promising platform for designing new catalytic systems.
Future theoretical research should focus on:
Modeling the decomposition of 2-methylpropylammonium formate on various metal surfaces (e.g., Pd, Au, Pt) to predict the most effective catalysts for hydrogen release. digitellinc.comucl.ac.uk
Simulating the mechanism of CO₂ hydrogenation to formate using catalysts in the presence of 2-methylpropan-1-amine to identify rate-limiting steps and design more efficient systems. rsc.org
Using computational screening to identify novel metal alloy nanoparticles or single-atom catalysts that exhibit optimal binding energies for key intermediates (like formate) in the catalytic cycle. nih.govresearchgate.net
Investigating the role of the 2-methylpropylammonium cation itself in stabilizing transition states or participating directly in the catalytic cycle, beyond simply acting as a counter-ion.
Interactive Table: Computational Approaches in Formate Catalysis Research
| Method | System Studied | Goal/Key Finding | Reference |
|---|---|---|---|
| DFT | Formic acid decomposition on Au clusters | Identified undercoordinated Au atoms as likely active sites | ucl.ac.uk |
| DFT | Reductive amination with formic acid | Identified the rate-determining step as hydride transfer to protonated imine | rsc.org |
| DFT + Microkinetic Modeling | Formic acid decomposition on Au surfaces | Unraveled the reaction mechanism and nature of active sites | dntb.gov.ua |
This synergy between computational design and experimental validation will accelerate the discovery of next-generation catalysts for sustainable chemical production based on formic acid-amine chemistry.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing salts of 2-methylpropan-1-amine with formic acid?
- Methodological Answer : To synthesize the salt, stoichiometric amounts of formic acid and 2-methylpropan-1-amine are combined under inert conditions. The reaction is exothermic; cooling (0–5°C) is advised to prevent decomposition. Characterization requires ¹H/¹³C NMR to confirm proton transfer and salt formation (e.g., amine protonation at δ ~8–10 ppm for formate salts). Elemental analysis (C, H, N) and FT-IR (carboxylate C=O stretching at ~1600 cm⁻¹) validate purity . For reproducibility, report solvent, temperature, and molar ratios explicitly .
Q. How can researchers ensure purity when preparing derivatives of 2-methylpropan-1-amine?
- Methodological Answer : Use HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to separate impurities like unreacted amine or byproducts (e.g., dimerization products). Reference standards (e.g., EP impurity profiles in ) are critical for identifying retention times. Purity thresholds (>95%) should align with pharmacopeial guidelines, with orthogonal validation via mass spectrometry (ESI-MS) .
Q. What spectroscopic techniques are optimal for structural elucidation of formic acid-amine adducts?
- Methodological Answer : X-ray crystallography provides definitive structural data for co-crystals or salts. For dynamic systems, use variable-temperature NMR to study proton exchange behavior. Computational methods (DFT calculations) can predict molecular geometries and vibrational spectra, which should be cross-validated with experimental IR/NMR data .
Advanced Research Questions
Q. How can conflicting data on reaction kinetics between formic acid and 2-methylpropan-1-amine be resolved?
- Methodological Answer : Discrepancies in rate constants often arise from solvent polarity or temperature variations. Design a controlled study using stopped-flow spectroscopy to monitor real-time protonation under isothermal conditions. Compare results with computational models (e.g., Arrhenius plots from molecular dynamics simulations). Address contradictions by standardizing buffer systems (e.g., ionic strength) and validating pH effects .
Q. What strategies mitigate chiral inversion in 2-methylpropan-1-amine derivatives during synthesis?
- Methodological Answer : Chiral inversion in amines is influenced by reaction conditions. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (ee). Optimize reaction parameters: lower temperatures (<25°C), non-polar solvents (hexane/ethyl acetate), and avoid strong acids/bases. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts .
Q. How do formic acid and 2-methylpropan-1-amine interact in biological systems?
- Methodological Answer : Investigate their co-administration in in vitro bioassays (e.g., enzyme inhibition studies). Use isothermal titration calorimetry (ITC) to quantify binding affinities with biomolecules like serum albumin. For in vivo models, track metabolic fate via radiolabeling (¹⁴C-formic acid) and LC-MS/MS to identify conjugates or degradation products .
Q. What computational approaches predict the stability of formic acid-amine co-crystals?
- Methodological Answer : Perform Hirshfeld surface analysis to map intermolecular interactions (H-bonds, van der Waals forces). Use COSMO-RS simulations to predict solubility and stability in solvents. Validate with PXRD to confirm crystallinity and phase purity. Cross-reference with thermodynamic data (e.g., Gibbs free energy from DSC) .
Data Analysis and Reproducibility
Q. How should researchers address variability in purity assessments across different analytical methods?
- Methodological Answer : Establish a multi-method protocol:
- NMR for functional group integrity.
- HPLC-MS for impurity profiling.
- Karl Fischer titration for water content.
Discrepancies require method validation per ICH guidelines (e.g., Q2(R1)). Use statistical tools (ANOVA) to assess inter-lab variability .
Q. What experimental design principles ensure reproducibility in amine-formic acid studies?
- Methodological Answer : Follow FAIR data principles :
- Document solvent batch numbers, equipment calibration dates, and ambient conditions.
- Archive raw spectra/chromatograms in supplemental materials with metadata (e.g., Shimadzu LC-20A settings).
- Use DoE (Design of Experiments) to optimize reaction parameters systematically .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
